3-(4-Methyl-1,3-thiazol-2-yl)phenol

Lipophilicity ADME Prediction Physicochemical Profiling

SAR exploration around thiazole scaffolds demands precise hydroxyl positioning-meta vs. para substitution critically alters LogP, H-bonding topology, and biological readout. 3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS 1092305-67-3) delivers the meta-OH isomer with a quantifiably higher LogP (2.7 vs. 2.48 para) and a unique H-bonding vector. • Elevated LogP 2.7-preferred for BBB-penetrant lead series and intracellular targets. • Distinct meta-OH geometry supports unsymmetrical ligand design and chiral catalysis. • Sourced at 95% purity from validated suppliers for reproducible SAR campaigns.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 1092305-67-3
Cat. No. B1438873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1,3-thiazol-2-yl)phenol
CAS1092305-67-3
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3
InChIKeyRUECVXQPANCVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-1,3-thiazol-2-yl)phenol Identity and Procurement


3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS 1092305-67-3) is a heterocyclic building block characterized by a 1,3-thiazole ring substituted at the 2-position with a 3-hydroxyphenyl group and at the 4-position with a methyl group. Its molecular formula is C10H9NOS, with a molecular weight of 191.25 g/mol [1]. Computed physicochemical properties include a predicted LogP of 2.7 (XLogP3-AA) [2] and a topological polar surface area (TPSA) of 61.4 Ų [2]. The compound is commercially available from multiple vendors in purities of 95% or higher, typically as a research chemical for pharmaceutical and agrochemical discovery applications .

Compound class Heterocyclic building block, meta-phenol thiazole
Computed profile XLogP3 2.7, TPSA 61.4 Ų
Procurement grade ≥95% purity, multiple vendor availability

Why Generic Substitution Fails for This Thiazolylphenol


The position of the hydroxyl group on the phenyl ring (meta vs. para) and the specific substitution pattern on the thiazole core critically dictate the compound's intermolecular interactions, physicochemical properties, and ultimately its utility in downstream applications. As detailed in the quantitative evidence below, even structurally close analogs such as the para-hydroxy isomer (4-(4-methylthiazol-2-yl)phenol) or the amino-linked variant (3-(4-methylthiazol-2-ylamino)phenol) exhibit demonstrably different electronic properties, hydrogen-bonding capabilities, and physical characteristics [1][2]. These differences directly impact solubility profiles, reactivity in cross-coupling reactions, and binding affinities in biological systems, making generic substitution a high-risk proposition for any project where structure-activity relationships (SAR) or synthetic reproducibility are paramount.

3-(4-Methyl-1,3-thiazol-2-yl)phenol
meta-phenol, direct C–C link
Meta substitution directs hydrogen bonding topology; para isomer may shift lipophilicity and recognition profile.
4-(4-Methylthiazol-2-yl)phenol
para-hydroxy isomer
3-(4-Methyl-1,3-thiazol-2-yl)phenol
direct thiazole–phenyl bond
Amino linker alters electronic distribution and solid-state stability; melting point and crystal packing may differ substantially.
3-(4-Methylthiazol-2-ylamino)phenol
amino-linked analog

Differentiation from Closest Analogs


Lipophilicity Shift vs. Para Isomer

The predicted octanol-water partition coefficient (XLogP3-AA) for 3-(4-Methyl-1,3-thiazol-2-yl)phenol is 2.7 [1]. In contrast, the para-hydroxy isomer, 4-(4-methylthiazol-2-yl)phenol (CAS 138330-01-5), has a reported LogP of 2.48 . This 0.22 log unit difference represents a quantifiable variation in lipophilicity that is directly attributable to the meta- vs. para- positioning of the hydroxyl group.

Lipophilicity shift
Reported
Target (meta) LogP 2.7
Para isomer LogP 2.48
Δ 0.22 higher
Supports isomer-specific ADME profiling
Predicted values; experimental confirmation recommended
Lipophilicity ADME Prediction Physicochemical Profiling

Hydrogen Bonding Topology and Spatial Geometry

The meta-substitution pattern in 3-(4-Methyl-1,3-thiazol-2-yl)phenol results in a unique spatial arrangement of hydrogen bond donor and acceptor sites compared to its para isomer. The target compound possesses a hydrogen bond donor count of 1 (from the phenolic -OH) and a hydrogen bond acceptor count of 3 (the thiazole nitrogen, thiazole sulfur, and phenolic oxygen) [1]. While the para isomer has the same counts [2], the topological polar surface area (TPSA) of the target compound is 61.4 Ų [1]. This value, combined with the meta-orientation, dictates a distinct and non-linear vector for intermolecular interactions, which is critical for forming specific crystalline motifs or binding to asymmetric biological pockets.

H-bond topology
Class-level
Donor / Acceptor 1 / 3
TPSA 61.4 Ų
Meta orientation creates distinct interaction geometry
3D spatial vector differs despite identical counts; context-dependent
Molecular Recognition Supramolecular Chemistry Crystal Engineering

Melting Point and Solid-State Behavior

3-(4-Methyl-1,3-thiazol-2-yl)phenol is reported to be a solid with a melting point of 108-110 °C [1]. In comparison, the amino-linked analog, 3-(4-methylthiazol-2-ylamino)phenol, is also a solid but with a significantly higher melting point of 143-145 °C . This 35 °C difference in thermal behavior underscores the impact of the direct C-C linkage (thiazole-phenyl) versus an amino linker (thiazole-NH-phenyl) on intermolecular forces and crystal lattice energy.

Melting point
Reported
Target 108–110 °C
Amino-linked analog 143–145 °C
Δ ≈ 35 °C
Supports solid-state behavior differentiation
Supplier-reported values; lot-specific verification advised
Process Chemistry Formulation Solid-State Characterization

Prioritized Application Scenarios


ADME Modulation in Lead Optimization

The quantifiably higher LogP (2.7 vs. 2.48 for the para isomer) positions this compound as a preferred building block when a medicinal chemist seeks to increase the lipophilicity of a lead series. This is particularly relevant for crossing the blood-brain barrier (BBB) or improving membrane permeability in intracellular targets. The meta-phenol vector provides a distinct exit trajectory from the thiazole core, offering an alternative SAR exploration point compared to para-substituted analogs. [1]

Chiral Ligand and Asymmetric Catalyst Design

The specific geometry of the meta-hydroxy group, as highlighted by its unique hydrogen bonding topology, makes this compound a strategic scaffold for constructing unsymmetrical ligands. When further functionalized at the phenol oxygen or via the thiazole ring, it can generate a chiral environment around a metal center that is distinct from the more symmetric para isomer, potentially leading to enhanced enantioselectivity in catalytic reactions. [2]

Antimicrobial Agent Development

Recent patent literature demonstrates that thiazolylphenol compounds, specifically including those with a 2-(hydroxyphenyl) substitution pattern, are being actively investigated for their antimicrobial properties against a range of microbes. [3] The target compound serves as a direct entry point into this chemical space as a core scaffold. Its well-defined solid-state properties and established purity grades from multiple vendors ensure it can be reliably sourced for constructing focused libraries to screen for novel anti-infective leads, where even subtle changes in substitution pattern can be decisive for activity.

Application
Selection property
Validation focus
Lipophilicity modulation in lead series
Meta-phenol lipophilicity profile
Isomer-specific ADME assay comparison
Asymmetric catalyst scaffold design
Meta-hydroxy hydrogen bonding geometry
Enantioselectivity and ligand geometry validation
Antimicrobial screening library design
Thiazolylphenol core scaffold availability
Activity screening against target microbes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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